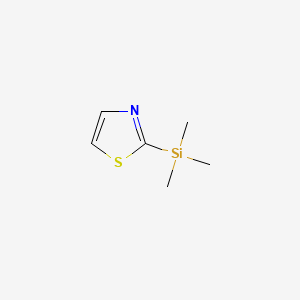

2-(Trimethylsilyl)thiazole

Vue d'ensemble

Description

2-(Trimethylsilyl)thiazole is a useful source of formyl anion for the construction of 1,2-dihydroxyaldehyde fragments, en route to higher carbohydrates .

Synthesis Analysis

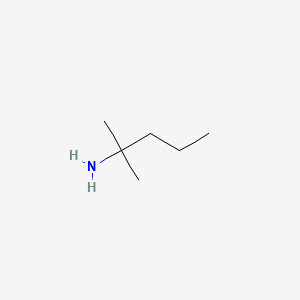

This compound can be prepared from 2-bromothiazole, n-butyllithium, and chlorotrimethylsilane . It can be easily prepared on a multigram scale .

Molecular Structure Analysis

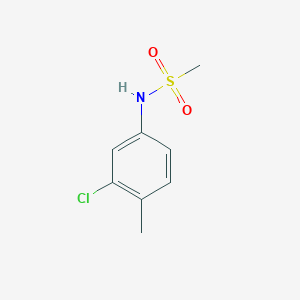

The molecular structure of this compound is C6H11NSSi .

Chemical Reactions Analysis

This compound is an effective one-carbon homologating reagent for alkoxy aldehydes, amino aldehydes, and dialdoses .

Physical And Chemical Properties Analysis

This compound has a boiling point of 51–53°C/10 mmHg, a density of 0.992 g/mL, and a refractive index of 1.4980 . It is insoluble in water but very soluble in CH2Cl2, diethyl ether, and THF . It is supplied in liquid form .

Applications De Recherche Scientifique

1. Synthèse des amino pentoses et des sphingosines 2-(Trimethylsilyl)thiazole peut être utilisé dans la synthèse des amino pentoses et des sphingosines . Ces composés jouent un rôle important dans les systèmes biologiques. Les amino pentoses sont des composants de nombreux composés bioactifs et médicaments, tandis que les sphingosines sont impliquées dans divers processus cellulaires.

2. Équivalent d'anion formyle pour l'homologation à un carbone Ce composé sert d'équivalent d'anion formyle pour la méthode d'homologation à un carbone des monosaccharides protégés . Ceci est utile dans la synthèse d'hexoses rares, qui sont des sucres à six carbones ayant des applications dans divers domaines, notamment l'industrie alimentaire et la médecine .

Construction de fragments de 1,2-dihydroxyaldéhyde

this compound est une source utile d'anion formyle pour la construction de fragments de 1,2-dihydroxyaldéhyde . Ces fragments sont importants dans la synthèse de glucides supérieurs, qui sont des composants essentiels de nombreuses molécules biologiques .

Métalation des thiazoles

this compound peut être impliqué dans la métalation des thiazoles . Les réactions de métalation comprennent la lithiation, la magnésiation, la zinciation, la caldation, la borylation et la silylation . L'application des thiazoles métallés se concentre sur les additions nucléophiles et les réactions de couplage croisé catalysées par les métaux .

Synthèse du peptide thiazolylique GE2270A

La puissance de ces réactions métallées est amplement démontrée dans la synthèse totale du peptide thiazolylique GE2270A . Ce peptide a une activité biologique significative et est utilisé dans diverses applications de recherche .

Activité antitumorale

Des dérivés de this compound ont été synthétisés et criblés pour leur activité antitumorale contre les cellules malignes K562 . Ceci met en évidence le potentiel de ce composé dans la recherche et le traitement du cancer .

Mécanisme D'action

Target of Action

It is known to be a useful source of formyl anion for the construction of 1,2-dihydroxyaldehyde fragments .

Mode of Action

2-(Trimethylsilyl)thiazole acts as a one-carbon homologating reagent for alkoxy aldehydes, amino aldehydes, and dialdoses . It can be prepared from 2-bromothiazole, n-butyllithium, and chlorotrimethylsilane . It is employed as a formyl anion equivalent .

Biochemical Pathways

It is used in the synthesis of amino pentoses and sphingosines , indicating its involvement in carbohydrate and lipid metabolism.

Pharmacokinetics

It is known that the compound is insoluble in water , which may affect its bioavailability and distribution in the body.

Result of Action

Its use in the synthesis of amino pentoses and sphingosines suggests that it may have an impact on cellular processes involving these compounds.

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and solvent. It is stored at a temperature between 2-8°C . It is very soluble in THF, dichloromethane, and diethyl ether, but insoluble in water . These factors can affect the stability and efficacy of the compound.

Safety and Hazards

Propriétés

IUPAC Name |

trimethyl(1,3-thiazol-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NSSi/c1-9(2,3)6-7-4-5-8-6/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJCHUDDPWPQOLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=NC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NSSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00343242 | |

| Record name | 2-(Trimethylsilyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

79265-30-8 | |

| Record name | 2-(Trimethylsilyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(TRIMETHYLSILYL) THIAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

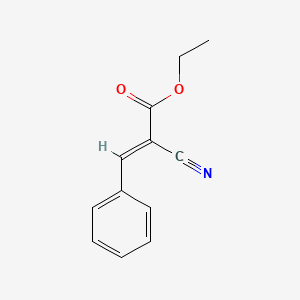

![Ethyl 2-amino-5-[(2,4-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B1297386.png)